(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride
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Overview
Description
(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a carbamimidoylthio group attached to an acrylic acid moiety, and it exists as a hydrochloride salt. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the acrylic acid portion of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiourea derivative with an α,β-unsaturated carboxylic acid derivative under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoylthio group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride involves its interaction with specific molecular targets. The carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Carbamimidoylthio)acrylic acid hydrochloride: The (E)-isomer of the compound with a different geometric configuration around the double bond.
3-(Carbamimidoylthio)propionic acid: A similar compound with a propionic acid moiety instead of an acrylic acid moiety.
3-(Carbamimidoylthio)benzoic acid: A compound with a benzoic acid moiety instead of an acrylic acid moiety.
Uniqueness
(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with molecular targets. This configuration may result in different biological and chemical properties compared to its (E)-isomer and other similar compounds.
Properties
CAS No. |
78594-87-3 |
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Molecular Formula |
C4H7ClN2O2S |
Molecular Weight |
182.63 g/mol |
IUPAC Name |
(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C4H6N2O2S.ClH/c5-4(6)9-2-1-3(7)8;/h1-2H,(H3,5,6)(H,7,8);1H/b2-1-; |
InChI Key |
ZAJCBMCNQJOAME-ODZAUARKSA-N |
Isomeric SMILES |
C(=C\SC(=N)N)\C(=O)O.Cl |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O.Cl |
Origin of Product |
United States |
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